
2-(3,4-Dichlorophenyl)-4-methylaniline
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Overview
Description
2-(3,4-Dichlorophenyl)-4-methylaniline: is an organic compound characterized by the presence of a dichlorophenyl group attached to an aniline structure with a methyl substitution. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-Dichlorophenyl)-4-methylaniline typically involves the reaction of 3,4-dichloronitrobenzene with methylamine under reducing conditions. The reduction of the nitro group to an amine is commonly achieved using hydrogen gas in the presence of a palladium catalyst or through chemical reduction using agents like iron powder and hydrochloric acid .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions. This ensures consistent quality and yield of the product. The use of phosgene and dichlorobenzene in large-scale reactors is also documented for the preparation of related compounds .
Chemical Reactions Analysis
Types of Reactions: 2-(3,4-Dichlorophenyl)-4-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amine group or reduce other functional groups present in the molecule.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic ring, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst or chemical reducing agents like sodium borohydride.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated or alkylated derivatives .
Scientific Research Applications
Chemistry: In chemistry, 2-(3,4-Dichlorophenyl)-4-methylaniline is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes .
Biology and Medicine: Its structural features make it a candidate for the synthesis of drugs targeting specific biological pathways .
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. Its reactivity allows for the modification of polymer properties to achieve desired characteristics .
Mechanism of Action
The mechanism by which 2-(3,4-Dichlorophenyl)-4-methylaniline exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways depend on the specific application and the biological system involved .
Comparison with Similar Compounds
3,4-Dichloroaniline: Shares the dichlorophenyl group but lacks the methyl substitution.
2-(3,4-Dichlorophenyl)-1,1-dimethylurea (DCMU): A related compound used as an herbicide that inhibits photosynthesis.
Uniqueness: 2-(3,4-Dichlorophenyl)-4-methylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it suitable for specialized applications where other similar compounds may not be effective .
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)-4-methylaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N/c1-8-2-5-13(16)10(6-8)9-3-4-11(14)12(15)7-9/h2-7H,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWJUOGBCHBFJMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)C2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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